

Cross-Species Metabolism of (R)-PF-04991532: A Comparative Guide

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Compound of Interest

Compound Name: (R)-PF-04991532

Cat. No.: B10854315

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(R)-PF-04991532 is a hepatoselective glucokinase activator that has been investigated for the treatment of type 2 diabetes mellitus. Understanding its metabolic fate across different species is crucial for the interpretation of preclinical safety data and the prediction of its pharmacokinetic profile in humans. This guide provides a comparative overview of the metabolism of **(R)-PF-04991532** in humans, rats, and dogs, based on available in vivo and in vitro experimental data.

Executive Summary

Significant species-dependent differences exist in the metabolism of **(R)-PF-04991532**. In humans, the compound undergoes moderate metabolic elimination through three primary pathways: acyl glucuronidation, amide bond hydrolysis, and oxidation. The oxidative metabolites, specifically monohydroxylated isomers formed on the cyclopentyl ring, are major circulating components in human plasma. In stark contrast, these oxidative metabolites are not detected in the circulation of preclinical safety species, namely rats and dogs. In these animals, unchanged **(R)-PF-04991532** is the predominant component in plasma, suggesting that metabolism plays a less significant role in its clearance compared to humans.

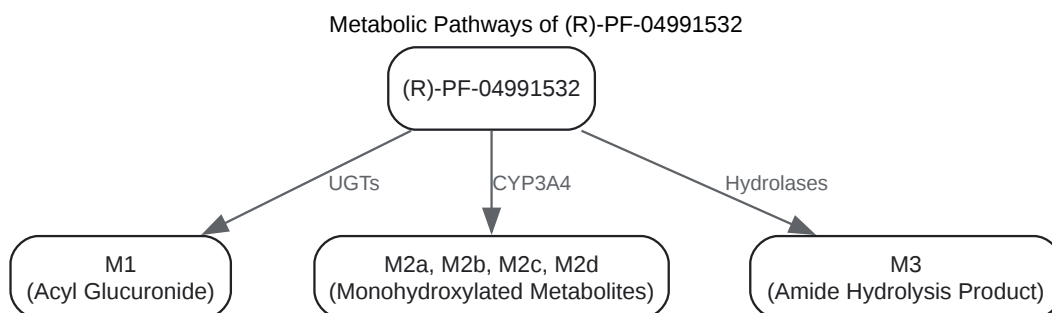
Data Presentation: Circulating Metabolite Profiles

The following table summarizes the quantitative and qualitative data on the circulating metabolites of **(R)-PF-04991532** in human, rat, and dog plasma following oral administration.

Component	Metabolic Pathway	Human (% of Total Radioactivity)	Rat (% of Total Radioactivity)	Dog (% of Total Radioactivity)
(R)-PF-04991532 (Parent)	-	64.4% [1] [2]	>70% [1] [2] [3]	>70% [1] [2] [3]
M1	Acyl Glucuronidation	Present, >10% of total drug-related material [1] [2] [3]	Adequately covered [1]	Adequately covered [1]
M2a, M2b, M2c, M2d	Oxidation (Monohydroxylation)	Collectively 28.9% [1] [2]	Not Detected [1] [2] [3]	Not Detected [1] [2] [3]
M3	Amide Bond Hydrolysis	Present [1] [2]	Not specified	Not specified

Metabolic Pathways

The biotransformation of **(R)-PF-04991532** involves Phase I and Phase II metabolic reactions. The key pathways are illustrated below.



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Caption: Major metabolic pathways of **(R)-PF-04991532**.

Experimental Protocols

The metabolic profile of **(R)-PF-04991532** was elucidated through a combination of in vivo studies in humans and preclinical species, as well as in vitro experiments using liver microsomes and hepatocytes.

In Vivo Human Metabolism Study

A single oral dose of [14C]-labeled **(R)-PF-04991532** was administered to healthy human subjects to investigate its absorption, metabolism, and excretion.^{[1][2]}

- Study Design: Open-label, single-period mass balance study.
- Sample Collection: Plasma, urine, and feces were collected at various time points.
- Analysis: Radioactivity in the collected samples was quantified. Metabolite profiling was conducted using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and characterize the metabolites.

In Vivo Animal Metabolism Studies

Similar mass balance and excretion studies were conducted in rats and dogs using [14C]-labeled **(R)-PF-04991532** to compare the metabolic fate with that in humans.^{[1][3]}

- Species: Sprague-Dawley rats and Beagle dogs.
- Dosing: Oral administration of [14C]-**(R)-PF-04991532**.
- Sample Analysis: Analysis of plasma, urine, and feces for radioactivity and metabolite profiling.

In Vitro Metabolism Studies

Initial in vitro experiments were conducted to predict the metabolic clearance of **(R)-PF-04991532**.

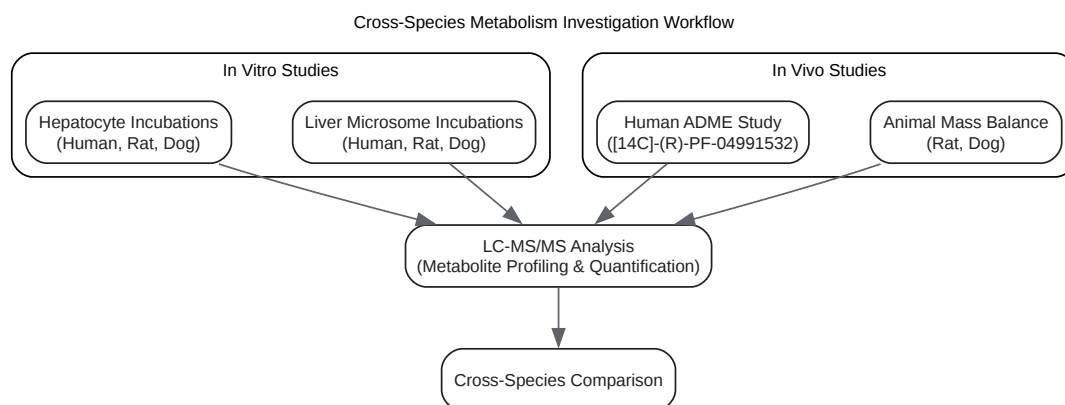
- Test Systems: Liver microsomes and hepatocytes from humans, rats, and dogs.

- Incubation: **(R)-PF-04991532** was incubated with the test systems in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).
- Analysis: The disappearance of the parent compound and the formation of metabolites were monitored over time using LC-MS/MS.

It is noteworthy that initial in vitro studies with liver microsomes and hepatocytes from all three species showed a lack of metabolic turnover, which did not predict the in vivo metabolic profile observed in humans.[1][3] This highlights the importance of in vivo studies for compounds with complex metabolic pathways.

Experimental Workflow

The general workflow for the investigation of the cross-species metabolism of **(R)-PF-04991532** is depicted below.



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Caption: Workflow for investigating cross-species metabolism.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways that regulate the expression or activity of the enzymes involved in the metabolism of **(R)-PF-04991532**. The primary metabolic enzyme for the formation of the major human metabolites, CYP3A4, is known to be regulated by various nuclear receptors such as the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR). However, specific studies on the influence of these pathways on **(R)-PF-04991532** metabolism have not been reported.

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References

- 1. Effects of a glucokinase activator on hepatic intermediary metabolism: study with ¹³C-isotopomer-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of hepatocyte glucose metabolism by novel small molecule glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
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